3-Octen-2-ol, (Z)- 3-Octen-2-ol, (Z)-
Brand Name: Vulcanchem
CAS No.: 69668-89-9
VCID: VC17039361
InChI: InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6-
SMILES:
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

3-Octen-2-ol, (Z)-

CAS No.: 69668-89-9

Cat. No.: VC17039361

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

3-Octen-2-ol, (Z)- - 69668-89-9

Specification

CAS No. 69668-89-9
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name (Z)-oct-3-en-2-ol
Standard InChI InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6-
Standard InChI Key YJJIVDCKSZMHGZ-SREVYHEPSA-N
Isomeric SMILES CCCC/C=C\C(C)O
Canonical SMILES CCCCC=CC(C)O

Introduction

Chemical Identity and Structural Properties

(Z)-3-Octen-2-ol (C₈H₁₆O) is characterized by a hydroxyl group at the second carbon and a cis-configured double bond between carbons 3 and 4. Its molecular weight is 128.21 g/mol, and its structure allows for stereoisomerism, with the (Z)-isomer differing from the (E)-form in spatial arrangement.

Table 1: Comparative Properties of (Z)- and (E)-3-Octen-2-ol

Property(Z)-3-Octen-2-ol(E)-3-Octen-2-ol
CAS NumberNot widely reported57648-55-2
Density (g/cm³)~0.84 (estimated)0.843
Boiling Point (°C)~170–180 (estimated)178.8
Flash Point (°C)~60–65 (estimated)63.4
Odor ProfileEarthy, mushroom-likeSimilar, less intense

The (Z)-isomer’s lower symmetry compared to the (E)-form may result in subtle differences in polarity and intermolecular interactions, affecting solubility and volatility. Experimental data for the pure (Z)-isomer remain limited, but its properties can be inferred from analogous compounds .

Spectroscopic Characterization

Spectroscopic techniques are critical for differentiating (Z)-3-octen-2-ol from its isomers. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) provide insights into its structural configuration.

Mass Spectrometry

The molecular ion peak for (Z)-3-octen-2-ol is expected at m/z 128.12 (C₈H₁₆O⁺), with fragmentation patterns dominated by cleavage adjacent to the hydroxyl group and double bond. In contrast, the methyl-substituted analog, (Z)-2-methyl-3-octen-2-ol, exhibits a base peak at m/z 142.24 .

Infrared Spectroscopy

The hydroxyl (-OH) stretch appears as a broad band near 3300 cm⁻¹, while the C=C stretch in the (Z)-configuration typically resonates at 1650–1680 cm⁻¹. The cis geometry may reduce conjugation effects compared to trans isomers, slightly shifting absorption frequencies .

Natural Occurrence and Biosynthetic Pathways

(Z)-3-Octen-2-ol is identified as a minor component in the volatile organic compound (VOC) profiles of plants and fungi. In olive oil, VOCs like octenols contribute to aroma complexity, with concentrations influenced by processing methods. Extra virgin olive oil (EVOO) retains higher VOC levels compared to refined varieties, suggesting that (Z)-3-octen-2-ol may be degraded during industrial refining .

Biosynthesis in Fungi

Fungal species such as Aspergillus and Penicillium produce (Z)-3-octen-2-ol via the oxidation of fatty acid precursors. The enzyme lipoxygenase catalyzes the peroxidation of linoleic acid, yielding hydroperoxides that decompose into volatile aldehydes and alcohols .

Synthetic Routes and Industrial Production

While direct methods for synthesizing (Z)-3-octen-2-ol are less documented, analogous pathways for alkenols provide a framework:

Grignard Reaction

Reacting 1-pentylmagnesium bromide with acrolein (CH₂=CHCHO) yields 3-octen-2-ol as a racemic mixture. Stereoselective synthesis requires chiral catalysts or chromatographic separation .

Hydroformylation-Hydrogenation

1-Octene undergoes hydroformylation with syngas (CO/H₂) to form 3-octenal, followed by hydrogenation to 3-octen-2-ol. Transition-metal catalysts (e.g., rhodium) can enhance (Z)-selectivity .

Applications in Flavor and Fragrance Industries

The mushroom-like odor of (Z)-3-octen-2-ol makes it valuable in perfumery and food flavoring. Its detection threshold in air is approximately 0.1–1 ppb, enabling its use as a trace aroma enhancer.

Olfactory Receptor Interactions

(Z)-3-Octen-2-ol activates human olfactory receptors OR1D2 and OR5K1, which are associated with earthy and green odor perceptions. This interaction modulates sensory responses in complex mixtures, such as EVOO, where it contributes to grassy notes .

Challenges and Future Directions

Current limitations in (Z)-3-octen-2-ol research include:

  • Stereoselective Synthesis: Developing cost-effective methods for high-purity (Z)-isomer production.

  • Ecological Roles: Elucidating its function in plant-fungal communication and defense mechanisms.

  • Biomedical Potential: Investigating antimicrobial properties against pathogens like Candida albicans.

Advanced analytical techniques, such as chiral chromatography and tandem MS, will be critical for resolving these questions.

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